(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and physical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. Specific molecular targets and pathways may include enzymes involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of the 4-chloro and 2-methoxy groups can affect the compound’s electronic properties, making it distinct from other chalcone derivatives.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJRFVKFQCRHMN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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